molecular formula C8H10N2O2 B13463791 Methyl 6-amino-4-methylpicolinate

Methyl 6-amino-4-methylpicolinate

Cat. No.: B13463791
M. Wt: 166.18 g/mol
InChI Key: HLLRRLYKILRZMA-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-methylpicolinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a methyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methylpicolinate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted picolinates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-amino-4-methylpicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6-amino-4-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopicolinate
  • Methyl 4-amino-2-methylpicolinate
  • Methyl 6-amino-2-methylpicolinate

Uniqueness

Methyl 6-amino-4-methylpicolinate is unique due to the specific positioning of the amino and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 6-amino-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3,(H2,9,10)

InChI Key

HLLRRLYKILRZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)C(=O)OC

Origin of Product

United States

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